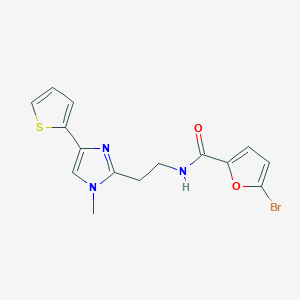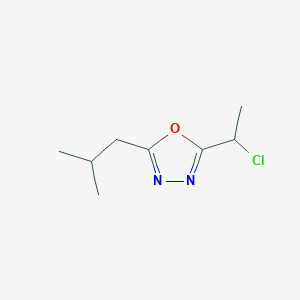
2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole, or 2-CEMPO, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound, meaning that it contains a ring structure composed of both carbon and nitrogen atoms. This compound has been used in a variety of applications, ranging from synthetic chemistry to biochemistry and physiology studies.
科学的研究の応用
Mesomorphic Behaviour and Photo-luminescence Property
1,3,4-Oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. The compounds exhibited cholesteric and nematic mesophases, with wide temperature ranges, and showed strong blue fluorescence emissions, indicating their potential in material science applications (Han et al., 2010).
Medicinal Chemistry
1,3,4-Oxadiazoles, including the compound , are frequently used in druglike molecules as bioisosteric replacements for ester and amide functionalities. They show significantly lower lipophilicity and improved metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric partners, making them valuable in medicinal chemistry (Boström et al., 2012).
Fungicidal Activity
Some 1,3,4-oxadiazole derivatives have been prepared as potential fungicides. Their fungicidal activity was evaluated against major rice diseases in China, revealing significant fungicidal properties and structure-activity relationships (Chen et al., 2000).
Green Synthesis Methods
A green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles has been developed. This eco-friendly protocol featured high yields, simplicity, water-based reaction medium, energy efficiency, and no catalysts, highlighting its potential for sustainable chemical production (Zhu et al., 2015).
Corrosion Inhibition
Newly synthesized 1,3,4-oxadiazole derivatives have been tested as corrosion inhibitors on mild steel in acidic solutions. They exhibited high inhibition efficiency, suggesting their applicability in material protection and industrial applications (Kalia et al., 2020).
特性
IUPAC Name |
2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-5(2)4-7-10-11-8(12-7)6(3)9/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODMRYPYWHQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

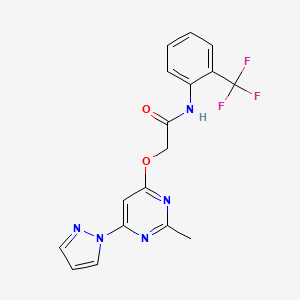
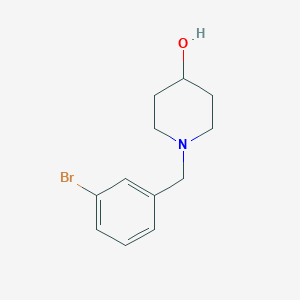
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2864542.png)
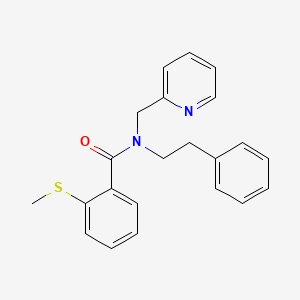
![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)
![1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2864547.png)
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2864551.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)

